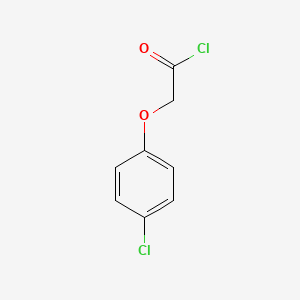

4-Chlorophenoxyacetyl chloride

Description

The exact mass of the compound p-Chlorophenoxyacetyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20549. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBVHQUSAOKVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194151 | |

| Record name | p-Chlorophenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-68-3 | |

| Record name | (4-Chlorophenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenoxyacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4122-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorophenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenoxyacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorophenoxyacetyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZT4V53U3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chlorophenoxyacetyl Chloride for Advanced Research Applications

Abstract: This technical guide provides a comprehensive overview of 4-Chlorophenoxyacetyl chloride (CAS No. 4122-68-3), a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. This document details its core physical and chemical properties, provides a full spectroscopic profile for analytical characterization, outlines a standard laboratory synthesis protocol, and discusses its reactivity and handling considerations. The information is tailored for researchers, chemists, and drug development professionals who require a thorough understanding of this versatile reagent for practical application.

Introduction to this compound

This compound, with the chemical formula C₈H₆Cl₂O₂, is a bifunctional organic molecule belonging to the acyl chloride class. Its structure incorporates a reactive acyl chloride group and a 4-chlorophenoxy moiety. This combination makes it a highly valuable building block in organic synthesis. The acyl chloride functional group provides a site for facile nucleophilic acyl substitution reactions, allowing for the straightforward introduction of the 4-chlorophenoxyacetyl group into a wide array of molecules.

Its derivatives have been investigated for various biological activities, and it serves as a crucial precursor in the synthesis of more complex molecular architectures. Professionals in drug discovery and development utilize this reagent for creating novel esters, amides, and ketones, which are pivotal functional groups in many bioactive compounds.

Chemical and Physical Properties

This compound is typically a colorless to light yellow or orange liquid at room temperature, though its low melting point means it may solidify upon cooling. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid upon contact with water.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 4122-68-3 | [1][2] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 205.04 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Melting Point | 18.8 °C | [1] |

| Boiling Point | 142 °C at 17 mmHg | [1] |

| Density | 1.314 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.5486 | [3] |

| Solubility | Reacts with water and alcohols. Soluble in many organic solvents (e.g., benzene, chloroform, THF). |

Spectroscopic Profile for Compound Verification

Accurate characterization is essential for ensuring the purity and identity of this compound before its use in sensitive synthetic applications. The following is a guide to its expected spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

In a typical ¹H NMR spectrum recorded in CDCl₃, the following signals are characteristic:

-

Aromatic Protons: Two doublets are expected for the para-substituted aromatic ring. The protons ortho to the ether linkage typically appear as a doublet around δ 6.82 ppm . The protons meta to the ether linkage (and ortho to the chlorine atom) appear as a doublet around δ 7.24 ppm .

-

Methylene Protons (-O-CH₂-): A sharp singlet corresponding to the two methylene protons is observed, typically around δ 4.89-4.90 ppm . The deshielding effect of the adjacent oxygen and acyl chloride group shifts this signal downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum in CDCl₃ provides confirmation of the carbon framework:

-

Carbonyl Carbon (-C=O): The acyl chloride carbonyl carbon is highly deshielded and appears at approximately δ 170.0 ppm .

-

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the ether linkage (C-O) is found around δ 155.5 ppm . The carbon bearing the chlorine atom (C-Cl) is at approximately δ 127.8 ppm . The two sets of CH carbons appear around δ 129.7 ppm and δ 116.3 ppm .

-

Methylene Carbon (-O-CH₂-): The methylene carbon signal is observed around δ 72.7 ppm .

Infrared (IR) Spectroscopy

The IR spectrum (liquid film) is dominated by a very strong, sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch, typically found in the range of 1785-1815 cm⁻¹ . Other key absorptions include:

-

Aromatic C=C stretching: Peaks in the 1580-1600 cm⁻¹ and 1480-1500 cm⁻¹ regions.

-

Aryl-Oxygen (C-O-C) stretching: A strong band around 1240-1250 cm⁻¹.

-

C-Cl stretching: Absorptions in the 700-850 cm⁻¹ range.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will show a molecular ion peak [M]⁺ at m/z 204 and an [M+2]⁺ peak at m/z 206 with an intensity ratio of approximately 6:1, which is characteristic of a compound containing two chlorine atoms. Key fragmentation pathways include the loss of the chlorine radical from the acyl chloride group to form the acylium ion [M-35]⁺, and cleavage of the C-C bond adjacent to the carbonyl group.

Synthesis and Purification Protocol

The most common and reliable method for preparing this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Causality and Experimental Rationale

-

Choice of Reagent: Thionyl chloride is the preferred reagent for this conversion. It reacts with the carboxylic acid to form the desired acyl chloride and gaseous byproducts (SO₂ and HCl). The volatile nature of these byproducts makes them easy to remove from the reaction mixture, which drives the reaction to completion and simplifies purification.

-

Solvent: An inert solvent like benzene or chloroform is often used to facilitate the reaction and control the temperature.[3]

-

Purification: Due to its high boiling point at atmospheric pressure, purification is best achieved by vacuum distillation. This technique allows the compound to be distilled at a much lower temperature, preventing thermal decomposition and ensuring high purity of the final product.

Step-by-Step Synthesis Methodology

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), add 4-Chlorophenoxyacetic acid (1.0 equivalent).

-

Reagent Addition: Add an inert solvent such as benzene (approx. 3 mL per gram of acid). Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 3-18 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is then purified by vacuum distillation (e.g., at ~70°C/0.05 mmHg or ~142°C/17 mmHg) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound stems from the high reactivity of the acyl chloride group. It is an excellent electrophile that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

-

Amide Formation: Reacts with primary or secondary amines to form N-substituted amides. This is one of the most common applications in constructing scaffolds for drug candidates.

-

Ester Formation: Reacts with alcohols or phenols to produce the corresponding esters.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.

This reactivity makes it an essential tool for derivatizing molecules to explore structure-activity relationships (SAR) in drug discovery programs.

General Reactivity Diagram

Caption: General reaction pathway with nucleophiles.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that adherence to strict safety protocols is non-negotiable when working with this compound.

-

Hazards: this compound is corrosive and causes severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts to produce corrosive HCl gas.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[1]

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. Keep the container tightly closed when not in use. It should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases, alcohols, and amines. A corrosive-resistant cabinet is recommended.

Conclusion

This compound is a fundamental reagent for synthetic chemists, offering a reliable method for incorporating the 4-chlorophenoxyacetyl moiety into target molecules. Its well-defined physical properties and predictable reactivity make it an invaluable tool in the fields of pharmaceutical and materials science. A thorough understanding of its characteristics, combined with stringent adherence to safety and handling protocols, is essential for its successful and safe application in a research environment.

References

-

PubChem. (n.d.). 4-Chlorophenylacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2024). Acetyl chloride,2-(4-chlorophenoxy)-. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(4-CHLOROPHENOXY)ACETYL CHLORIDE. Retrieved from [Link]

-

Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-CHLOROPHENYLACETYLCHOLINE - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). α-Chlorophenylacetyl chloride. NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Chlorophenoxyacetyl Chloride for Advanced Research and Pharmaceutical Development

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced chemical synthesis. It provides an in-depth exploration of 4-Chlorophenoxyacetyl chloride (4-CPAC), a pivotal reagent in organic synthesis, focusing on its fundamental properties, synthesis, and applications, with a strong emphasis on practical, field-proven insights and safety.

Core Characteristics and Significance

This compound, with the CAS Number 4122-68-3, is a reactive acyl chloride derivative of 4-chlorophenoxyacetic acid. Its significance in the scientific community, particularly in medicinal chemistry, stems from its function as a versatile building block. The presence of the highly electrophilic acyl chloride group allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This reactivity is the cornerstone of its utility in synthesizing a range of target molecules, including pharmaceutical intermediates and other specialty chemicals.[1]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in experimental design. The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂O₂ | [2][3] |

| Molecular Weight | 205.04 g/mol | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Density | 1.314 g/mL at 25 °C | [4] |

| Melting Point | 18.8 °C | [4] |

| Boiling Point | 142 °C at 17 mmHg | [4] |

| Refractive Index (n20/D) | 1.5486 | [4] |

| InChI Key | VRBVHQUSAOKVDH-UHFFFAOYSA-N | [4] |

| SMILES | ClC(=O)COc1ccc(Cl)cc1 | [4] |

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most prevalent and reliable method for synthesizing this compound is through the chlorination of its parent carboxylic acid, 4-chlorophenoxyacetic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride gas).[1][5]

The causality behind this choice lies in the reaction mechanism. Thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. A subsequent nucleophilic attack by the chloride ion (formed from thionyl chloride) on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl as gases, driving the reaction to completion.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by the physical properties of the distilled product and subsequent analytical characterization.

-

Preparation: In a two-necked round-bottom flask equipped with a reflux condenser and a gas outlet (vented to a scrubber containing a sodium hydroxide solution), add 4-chlorophenoxyacetic acid (1.0 equivalent).

-

Solvent Addition: Add an inert, dry solvent such as benzene or chloroform to the flask.[5][6]

-

Reagent Addition: Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the mixture at room temperature with stirring.[2] The addition should be controlled to manage the initial exothermic reaction and gas evolution.

-

Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution from the scrubber. Typically, a reflux period of 3-6 hours is sufficient.[5]

-

Work-up: After cooling the mixture to room temperature, remove the excess thionyl chloride and the solvent by distillation, followed by the application of a vacuum.[2][5] This step is crucial to prevent decomposition of the product during the final purification.

-

Purification: The crude residue is then purified by vacuum distillation to yield pure this compound.[5] The boiling point under reduced pressure (e.g., 142 °C/17 mmHg) is a key indicator of product identity.[4]

Core Application: A Key Intermediate in Fipexide Synthesis

This compound is not an end-product but a critical intermediate. Its utility is exemplified in the synthesis of Fipexide, a nootropic agent used for its purported memory-enhancing and neuroprotective effects.[7] Fipexide is chemically known as 1-(p-chlorophenoxyacetyl)-4-piperonylpiperazine.[6]

The synthesis involves a nucleophilic acyl substitution reaction where the secondary amine of piperonylpiperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. This reaction forms a new amide bond, constructing the final Fipexide molecule.

Reaction Mechanism: Amide Formation

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom initiates the attack on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group and forming the stable amide product.[8][9]

Caption: Logical relationship in the synthesis of Fipexide.

Protocol for Fipexide Synthesis

The following protocol is based on established patent literature, demonstrating the direct application of 4-CPAC.[6]

-

Reactant Preparation: In a suitable reactor, dissolve piperonylpiperazine (1.0 equivalent) in an inert solvent such as chloroform.

-

Addition of 4-CPAC: A solution of this compound (a slight excess, e.g., 1.05 equivalents) in chloroform is added dropwise to the piperonylpiperazine solution over a period of 30 minutes.[6]

-

Reaction Conditions: The reaction mixture is heated to its boiling point and maintained at this temperature under reflux for approximately 2 hours to ensure the reaction goes to completion.[6]

-

Product Isolation: After cooling, the reaction mixture may be diluted with additional solvent and washed with water. The product, Fipexide hydrochloride, often crystallizes from the solution.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield pure Fipexide.[6]

Analytical Characterization

To ensure the quality and purity of synthesized this compound, which is critical for its use in subsequent reactions, several analytical techniques are employed.

-

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID), this technique is used to assess the purity of the distilled product and to quantify any residual starting material or solvent.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the final product. The chemical shifts and coupling patterns of the protons and carbons provide a definitive fingerprint of the molecule.

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique confirms the molecular weight of the compound by identifying its molecular ion peak.[11]

Safety and Handling

Authoritative grounding in safety is non-negotiable when handling reactive chemicals. This compound is corrosive and moisture-sensitive.

-

Hazards: It causes severe skin burns and eye damage (H314).[4] It may also be corrosive to metals (H290). Due to its reactivity with water, it will hydrolyze to form hydrochloric acid, contributing to its corrosive nature.

-

Handling: Always handle this chemical under a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a high-value chemical intermediate whose properties and reactivity are well-understood. Its primary role in the synthesis of amides, notably in the production of pharmaceuticals like Fipexide, underscores its importance in drug development. The successful and safe application of this reagent hinges on a solid understanding of its synthesis, handling requirements, and reaction mechanisms. This guide provides the foundational, technically-grounded knowledge required for its confident use in the laboratory.

References

-

This compound . (n.d.). Global Substance Registration System. Retrieved January 8, 2026, from [Link]

-

Synthesis of 4-chlorophenyl acetyl chloride . (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]

- Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine. (1983). European Patent Office.

-

Explaining the reaction between acyl chlorides and amines - addition / elimination . (n.d.). Chemguide. Retrieved January 8, 2026, from [Link]

-

4-Chlorophenylacetyl chloride | C8H6Cl2O . (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Reaction between acyl chlorides and amines - addition / elimination . (n.d.). Chemguide. Retrieved January 8, 2026, from [Link]

-

Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]

-

Amide formation from acyl chloride (video) . (n.d.). Khan Academy. Retrieved January 8, 2026, from [Link]

- Method for preparing 2-chlorine-4-(4-chlorophenoxy). (2009). Google Patents.

-

NMR and GC/MS analysis of industrial chloroparaffin mixtures . (2020). SpringerLink. Retrieved January 8, 2026, from [Link]

-

(PDF) NMR and GC/MS analysis of industrial chloroparaffin mixtures . (2020). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Chemical Synthesis and Characterization . (n.d.). bioRxiv. Retrieved January 8, 2026, from [Link]

-

The development of a GC-FID method for indirect quantification of chloroacetyl chloride... . (2024). Journal of Applied Pharmaceutical Science. Retrieved January 8, 2026, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. fishersci.com [fishersci.com]

- 4. This compound 98 4122-68-3 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. EP0090203A2 - Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. japsonline.com [japsonline.com]

- 11. d-nb.info [d-nb.info]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chlorophenoxyacetyl Chloride

Introduction: Characterizing a Key Chemical Intermediate

4-Chlorophenoxyacetyl chloride (CAS No. 4122-68-3, Molecular Formula: C₈H₆Cl₂O₂) is a bifunctional organic molecule serving as a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure comprises a para-substituted aromatic ring linked via an ether bond to an acetyl chloride moiety. The inherent reactivity of the acyl chloride group makes it a versatile building block for creating esters, amides, and other derivatives.

Given its role in complex syntheses, verifying the structural integrity and purity of this compound is paramount. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful and definitive tool for unambiguous structural elucidation. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers and drug development professionals.

Foundational Principles: Decoding the ¹H NMR Spectrum

A ¹H NMR spectrum provides a detailed electronic map of the proton environments within a molecule. Three core concepts are essential for its interpretation:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of a proton. The electron density around a proton nucleus shields it from the external magnetic field. Electron-withdrawing groups (like chlorine or carbonyls) decrease this density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups increase shielding, moving the signal upfield (to a lower ppm value).[1]

-

Integration: The area under each signal is directly proportional to the number of protons it represents. By comparing the integration values, one can determine the relative ratio of protons in different environments.

-

Spin-Spin Coupling (Splitting): Non-equivalent protons on adjacent carbons interact with each other's magnetic fields, causing their signals to split into multiple lines (a multiplet). The number of lines follows the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons. The distance between these lines, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and spatial relationship of the protons.

For this compound, the para-substitution on the benzene ring is of particular interest. This arrangement creates a plane of symmetry, resulting in two distinct sets of aromatic protons. These protons couple with their immediate neighbors, typically producing a characteristic pattern of two doublets, often referred to as an AA'BB' system.[2]

Structural Analysis and Proton Environments

To predict the ¹H NMR spectrum, we must first identify the unique proton environments in the this compound molecule. Due to the molecule's symmetry, there are three distinct sets of protons.

Figure 2. Standard workflow for the acquisition and processing of a ¹H NMR spectrum.

Step-by-Step Methodology:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. It effectively dissolves the analyte and its residual proton signal at 7.26 ppm serves as a convenient internal chemical shift reference. Using a deuterated solvent is essential to avoid a massive, overwhelming solvent signal that would obscure the analyte's peaks. [3][4][5]2. Sample Preparation:

-

Under an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent hydrolysis of the acyl chloride, accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial and gently agitate until the sample is fully dissolved.

-

Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

-

Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture contamination.

-

-

Instrument Setup and Acquisition (Example for a 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's magnet.

-

Locking: The instrument "locks" onto the deuterium signal of the CDCl₃, ensuring the magnetic field remains stable throughout the experiment.

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks.

-

Parameter Setting:

-

Pulse Angle: A 30-45° pulse is typically sufficient for routine 1D spectra.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): A 1-2 second delay between pulses allows for adequate relaxation of the protons, which is important for accurate integration.

-

Number of Scans (nt): 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

-

Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

The raw FID data is converted into a frequency-domain spectrum via a Fourier Transform .

-

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

A baseline correction is applied to ensure the baseline is flat at zero.

-

The spectrum is referenced by setting the residual CDCl₃ peak to δ 7.26 ppm.

-

Finally, the signals are integrated to determine the relative proton ratios.

-

Trustworthiness and Self-Validation

The ¹H NMR spectrum serves as a self-validating system for the structure of this compound. The trustworthiness of the identification comes from the convergence of all three data types:

-

Correct Chemical Shifts: The observed shifts for the aromatic and methylene protons align perfectly with theoretical predictions based on the inductive and resonance effects of the substituents.

-

Correct Integration: The 1:1:1 ratio of the integrated areas confirms the presence of three sets of two protons each.

-

Correct Splitting Patterns: The two doublets in the aromatic region and the singlet for the methylene group precisely match the connectivity of the molecule.

The probability of an impurity or an alternative structure coincidentally matching all three of these stringent criteria is virtually zero. Any significant deviation in chemical shift, integration, or splitting would immediately indicate either the presence of impurities (e.g., starting material 4-chlorophenol) or that the compound is not the expected product.

Conclusion

The ¹H NMR spectrum of this compound provides an unambiguous structural fingerprint of the molecule. The key features—a downfield singlet integrating to 2H (~4.89 ppm) and two distinct doublets in the aromatic region, each integrating to 2H (~7.24 and ~6.82 ppm)—are in complete agreement with its para-substituted phenoxyacetyl chloride structure. This guide demonstrates how a systematic application of fundamental NMR principles, coupled with a robust experimental protocol, allows researchers to confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.

References

- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

- Alfa Chemistry. Deuterated Solvents for NMR.

- FUJIFILM Wako Chemicals. High Purity NMR Solvent.

- Eurisotop. NMR Solvents.

- The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41.

- ChemicalBook. 4-Chlorophenoxyacetic acid(122-88-3) 1H NMR spectrum.

- PubChem. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692.

- Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0060452).

- ChemicalBook. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR spectrum.

- ResearchGate. The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling....

- Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

- ChemicalBook. This compound(4122-68-3) 13C NMR spectrum.

- University of Wisconsin, Department of Chemistry. 1H NMR Chemical Shifts.

- University College London. Chemical shifts.

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Chlorophenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 4-Chlorophenoxyacetyl chloride (CAS No: 4122-68-3)[1]. As a reactive acyl chloride, this compound is a critical building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This document offers a detailed examination of its predicted ¹³C NMR spectrum, protocols for sample analysis, and an in-depth interpretation of the spectral data, grounded in established principles of NMR spectroscopy.

Introduction: The Role of ¹³C NMR in the Analysis of Acyl Chlorides

¹³C NMR spectroscopy is an indispensable tool in chemical analysis, providing unambiguous information about the carbon framework of a molecule. For a reactive intermediate like this compound, this technique is particularly insightful. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, allowing for the precise structural elucidation and purity assessment of the compound.

The presence of a highly electrophilic acyl chloride functional group, an ether linkage, and a substituted aromatic ring within the same molecule creates a unique spectral signature. This guide will deconstruct this signature, providing the necessary framework for researchers to confidently identify and characterize this compound in their own work.

Predicted ¹³C NMR Data and Spectral Interpretation

While a publicly available experimental spectrum for this compound is not readily accessible, a highly accurate prediction can be formulated based on the well-documented spectrum of its precursor, 4-Chlorophenoxyacetic acid[2], and established substituent effects. The conversion of a carboxylic acid to an acyl chloride primarily influences the carbonyl carbon and the adjacent α-carbon.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~170 | The carbonyl carbon of an acyl chloride is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms. Its chemical shift is typically found in the 160-180 ppm range. |

| C-Cl (Aromatic) | ~129 | The aromatic carbon directly bonded to the chlorine atom experiences a moderate deshielding effect. |

| C-O (Aromatic) | ~155 | The aromatic carbon attached to the ether oxygen is significantly deshielded due to the oxygen's electronegativity and resonance effects. |

| CH (Aromatic) | ~129.5 | The aromatic CH carbons meta to the chlorine atom. |

| CH (Aromatic) | ~116 | The aromatic CH carbons ortho to the chlorine atom and meta to the ether linkage. |

| O-CH₂ | ~65-70 | The methylene carbon is deshielded due to its proximity to the electronegative oxygen atom and the acyl chloride group. The shift is expected to be slightly downfield compared to the corresponding acid. |

Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm. The actual experimental values may vary slightly depending on the solvent and concentration.

Causality of Chemical Shifts

-

Carbonyl Carbon (C=O): The conversion of the hydroxyl group of the carboxylic acid to a chlorine atom in the acyl chloride results in a significant downfield shift of the carbonyl carbon. This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which further deshields the carbonyl carbon nucleus[3].

-

Methylene Carbon (O-CH₂): This carbon, situated between the ether oxygen and the carbonyl group, will have its resonance shifted downfield compared to a simple alkyl ether. The electron-withdrawing nature of the adjacent acyl chloride group enhances this effect.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are primarily dictated by the substituents on the ring. The ether oxygen atom causes a significant downfield shift for the carbon it is directly attached to (C-O) and an upfield shift for the ortho and para carbons due to resonance effects. The chlorine atom also influences the chemical shifts of the aromatic carbons through a combination of inductive and resonance effects.

Experimental Protocol for ¹³C NMR Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and ensuring data integrity.

Sample Preparation

-

Solvent Selection: Due to the reactivity of acyl chlorides with protic solvents, an inert, deuterated solvent is mandatory. Deuterated chloroform (CDCl₃) is a suitable choice. Ensure the solvent is anhydrous to prevent hydrolysis of the sample.

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide an extra layer of accuracy.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (aq): 1-2 seconds.

-

-

Processing:

-

Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum carefully.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm or TMS at 0.00 ppm.

-

Visualization of Molecular Structure and Workflow

To aid in the assignment of the ¹³C NMR signals, the molecular structure of this compound is presented below with a numbering scheme corresponding to the data in Table 1.

Caption: Molecular structure of this compound.

The logical workflow for the analysis of this compound using ¹³C NMR is depicted in the following diagram.

Caption: Workflow for synthesis and ¹³C NMR analysis.

Synthesis and Potential Impurities

This compound is typically synthesized from 4-Chlorophenoxyacetic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A representative synthesis is the reaction of 4-chlorophenylacetic acid with thionyl chloride[4].

Given this synthetic route, potential impurities that could be observed in the ¹³C NMR spectrum include:

-

Unreacted 4-Chlorophenoxyacetic acid: The carbonyl carbon of the carboxylic acid would appear at a slightly different chemical shift, typically around 175-185 ppm.

-

Anhydride: Self-condensation of the acyl chloride or reaction with the starting carboxylic acid can form an anhydride, which would exhibit a distinct carbonyl signal.

-

Solvent residues: Residual solvents from the synthesis and purification, such as benzene or toluene, may be present.

Conclusion

This technical guide has provided a detailed overview of the ¹³C NMR spectroscopy of this compound. By presenting a predicted spectrum with reasoned assignments, a robust experimental protocol, and a discussion of potential impurities, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug development. Adherence to the outlined methodologies will ensure the accurate and reliable characterization of this important chemical intermediate.

References

-

University of Calgary. (n.d.). Spectroscopic Analysis: Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Nanalysis Corp. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

- Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

YouTube. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorophenyl acetyl chloride. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).

-

National Institutes of Health. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Retrieved from [Link]

Sources

An In-depth Technical Guide to the FT-IR Analysis of 4-Chlorophenoxyacetyl Chloride

This guide provides an in-depth examination of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 4-Chlorophenoxyacetyl chloride (C₈H₆Cl₂O₂). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind the spectral features and analytical choices. We will explore the synthesis context, detailed experimental protocols, and a comprehensive interpretation of the resulting spectrum, grounding our claims in authoritative sources.

Strategic Context: The Importance of this compound and Its Analysis

This compound (CAS No: 4122-68-3) is a key intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive acyl chloride group and a stable chlorophenoxy moiety, makes it a valuable building block for a range of more complex molecules, including substituted acetophenones and various amide and ester derivatives with potential biological activity.[1][3][4] In the pharmaceutical and agrochemical industries, the precise structural confirmation of such intermediates is not merely a procedural step but a cornerstone of quality control and successful multi-step synthesis.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. Its power lies in its ability to provide a unique molecular fingerprint, confirming the presence of key functional groups and, by extension, the identity and purity of the compound. This is particularly critical when monitoring the synthesis of this compound from its carboxylic acid precursor, 4-Chlorophenoxyacetic acid.

Synthesis Monitoring: A Prime Application for FT-IR

The most common laboratory synthesis of this compound involves the reaction of 4-Chlorophenoxyacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[5][6][7][8]

Reaction: ClC₆H₄OCH₂COOH + SOCl₂ → ClC₆H₄OCH₂COCl + SO₂(g) + HCl(g)

FT-IR spectroscopy is exceptionally well-suited to monitor the progress of this reaction. The analysis hinges on observing two key spectral changes:

-

Disappearance of the Carboxylic Acid O-H Stretch: The starting material, 4-Chlorophenoxyacetic acid, exhibits a very broad and strong absorption band in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group of a carboxylic acid.[9][10]

-

Appearance of the Acyl Chloride C=O Stretch: The product, this compound, features a very strong and sharp carbonyl (C=O) absorption at a significantly higher wavenumber, typically around 1800 cm⁻¹.[9][11]

The completion of the reaction can be confidently determined when the broad O-H band is completely absent and the sharp, high-frequency C=O band is prominent.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Given that this compound is a liquid or low-melting solid at room temperature (m.p. ~19-24°C), the Attenuated Total Reflectance (ATR) technique is the preferred method for FT-IR analysis.[1][2][12] ATR is advantageous as it requires minimal sample preparation, uses a very small sample volume, and avoids the use of fragile salt plates (like KBr or NaCl) which can be damaged by the moisture-sensitive acyl chloride.[13][14][15]

Step-by-Step ATR-FTIR Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning: The integrity of the spectrum is contingent on a pristine ATR crystal (diamond or germanium are common). Clean the crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[15] This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics, which will be digitally subtracted from the sample spectrum to provide a clean baseline. It is a self-validating step; a poor background will lead to a poor sample spectrum.

-

Sample Application: Place a single drop (1-2 µL) of this compound directly onto the center of the ATR crystal.[15] Ensure the crystal surface is fully covered.

-

Data Acquisition: Initiate the sample scan. For a high signal-to-noise ratio, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is typically sufficient. The standard mid-IR range of 4000 to 400 cm⁻¹ should be used.[14]

-

Post-Analysis Cleaning: Immediately after the measurement, thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample. This prevents cross-contamination of future analyses.

Spectral Interpretation: Deconstructing the Molecular Fingerprint

The FT-IR spectrum of this compound is rich with information. The key is to systematically identify the absorption bands corresponding to the distinct functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Comments |

| ~3080-3030 | Aromatic C-H Stretch | Medium-Weak | Vibrations of the C-H bonds on the benzene ring. Their presence above 3000 cm⁻¹ is diagnostic for sp² C-H bonds.[16] |

| ~2980-2940 | Aliphatic C-H Stretch | Medium-Weak | Asymmetric and symmetric stretching of the methylene (-CH₂-) group's C-H bonds. |

| ~1800 | Acyl Chloride C=O Stretch | Very Strong, Sharp | This is the most prominent and diagnostic peak. Its high frequency is due to the strong inductive electron-withdrawing effect of the adjacent chlorine atom, which shortens and stiffens the C=O double bond.[11][17] |

| ~1595, ~1490 | Aromatic C=C Stretch | Strong-Medium | Skeletal vibrations of the benzene ring. The presence of two distinct bands in this region is typical for aromatic compounds.[16] |

| ~1470 | -CH₂- Scissoring | Medium | Bending vibration of the methylene group. |

| ~1250 | Aryl-O-C Asymmetric Stretch | Strong | The asymmetric stretching vibration of the C-O-C ether linkage. For aryl alkyl ethers, this band is characteristically strong and appears at a higher frequency than in aliphatic ethers.[18][19][20][21] |

| ~1080 | Aryl-O-C Symmetric Stretch | Strong | The symmetric stretching vibration of the C-O-C ether linkage. The presence of two strong bands (~1250 and ~1080 cm⁻¹) is a hallmark of the aryl alkyl ether group.[19][22] |

| ~830 | Aromatic C-H Out-of-Plane Bend | Strong | This strong absorption is highly diagnostic for the 1,4-(para) substitution pattern on the benzene ring. |

| ~730-550 | C-Cl Stretch | Medium-Strong | This region may contain contributions from both the C-Cl bond of the acyl chloride and the C-Cl bond on the aromatic ring.[11] These absorptions are in the complex fingerprint region. |

Visualizing Key Vibrational Modes

The logical relationship between the functional groups of this compound and their primary IR absorption regions can be visualized as follows:

Caption: Key functional groups of this compound and their diagnostic FT-IR absorption regions.

Conclusion: A Self-Validating Analytical Approach

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

-

PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, December 30). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, October 19). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, (4-chlorophenoxy)-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenylacetyl chloride. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2021, July). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]

-

FDA. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). α-Chlorophenylacetyl chloride. Retrieved from [Link]

-

Scribd. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. 4-氯苯氧基乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 4122-68-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [almerja.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 12. This compound | 4122-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. youtube.com [youtube.com]

- 20. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. IR spectrum: Ethers [quimicaorganica.org]

Introduction: Characterizing a Reactive Intermediate

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chlorophenoxyacetyl Chloride

This compound (4-CPAC), with the chemical structure ClC₆H₄OCH₂COCl, is a reactive acyl chloride used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and pesticides.[1] Its high reactivity, stemming from the acyl chloride functional group, makes precise analytical characterization essential for quality control, reaction monitoring, and impurity profiling. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the premier analytical technique for this purpose. It provides unequivocal identification through unique molecular fragmentation patterns and allows for sensitive detection of trace-level impurities.

This guide offers a detailed exploration of the mass spectrometric behavior of this compound, focusing on the principles of electron ionization (EI), the predictable fragmentation pathways that serve as a molecular fingerprint, and a field-proven protocol for its analysis.

Pillar 1: Ionization & Instrumentation - The Rationale for GC-EI-MS

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard.[2] The choice of this technique is deliberate and based on several key advantages:

-

Volatility and Chromatographic Separation: 4-CPAC has a boiling point of 142 °C at 17 mmHg, making it well-suited for volatilization in a heated GC injector without degradation. The gas chromatograph provides excellent separation of the analyte from solvents and potential impurities prior to its introduction into the mass spectrometer.

-

Electron Ionization (EI): A Hard Ionization Technique for Structural Elucidation: EI utilizes a high-energy electron beam (typically 70 eV) to ionize gas-phase molecules.[3][4] This process is energetic, leading to the formation of a molecular ion (M⁺•) and subsequent, extensive fragmentation.[5] While this "hard" ionization often prevents the observation of an abundant molecular ion, the resulting fragmentation pattern is highly reproducible and rich in structural information, acting as a unique chemical fingerprint.[2] This is invaluable for confirming the identity of the molecule.

While softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are powerful tools, they are generally better suited for larger, less volatile, or thermally fragile molecules and are typically coupled with liquid chromatography (LC).[4][6] For a compound like 4-CPAC, the detailed structural data from EI fragmentation is more diagnostically useful.

Pillar 2: Deciphering the Molecular Fingerprint - Fragmentation Pathways of 4-CPAC

Upon ionization by a 70 eV electron beam, the 4-CPAC molecular ion (M⁺•) is formed. With a molecular weight of approximately 205.04 g/mol , the most critical diagnostic feature is the isotopic signature created by its two chlorine atoms.[7] Natural chlorine exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic cluster for the molecular ion at m/z 204 (containing two ³⁵Cl atoms), m/z 206 (one ³⁵Cl and one ³⁷Cl), and m/z 208 (two ³⁷Cl atoms) with an approximate relative intensity ratio of 9:6:1. The observation of this pattern is the first step in a trustworthy identification.

The energetically unstable molecular ion undergoes a series of predictable fragmentation events governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.

Primary Fragmentation Events:

-

α-Cleavage of the Acyl Chloride: The most favorable fragmentation for acyl chlorides is the loss of the chlorine radical (Cl•) to form a highly stable acylium ion.[8] This is often the most intense signal (the base peak) in the spectrum.

-

[M - Cl]⁺ : This yields the 4-chlorophenoxyacetylium ion at m/z 169 (and its corresponding isotope peak at m/z 171).

-

-

Loss of Carbon Monoxide (CO): Acylium ions are well-known to readily lose a neutral molecule of carbon monoxide.[9]

-

[M - Cl - CO]⁺ : The fragment at m/z 169 ejects CO to form the 4-chlorophenoxymethyl cation at m/z 141 (and m/z 143).

-

-

Ether Bond Cleavage: The C-O ether linkage can also cleave, leading to the formation of a stable 4-chlorophenoxy cation.

-

[ClC₆H₄O]⁺ : This pathway generates a prominent ion at m/z 128 (and m/z 130).

-

Secondary Fragmentation Events:

-

Formation of the Chlorophenyl Cation: The 4-chlorophenoxy cation (m/z 128) can further fragment by losing a carbon monoxide radical, or the 4-chlorophenoxymethyl cation (m/z 141) can cleave, both leading to the chlorophenyl cation.

-

[ClC₆H₄]⁺ : This results in a signal at m/z 111 (and m/z 113).

-

The logical cascade of these fragmentations provides a self-validating system for confirming the molecular structure. The presence of the acylium ion validates the acyl chloride moiety, while the chlorophenoxy and chlorophenyl cations confirm the substituted aromatic ether portion of the molecule.

Data Presentation: Summary of Key Fragments

| m/z (³⁵Cl isotope) | m/z (³⁷Cl isotope) | Proposed Ionic Structure | Fragmentation Pathway |

| 204 | 206, 208 | [ClC₆H₄OCH₂COCl]⁺• | Molecular Ion (M⁺•) |

| 169 | 171 | [ClC₆H₄OCH₂CO]⁺ | Loss of •Cl from M⁺• |

| 141 | 143 | [ClC₆H₄OCH₂]⁺ | Loss of CO from m/z 169 |

| 128 | 130 | [ClC₆H₄O]⁺ | Cleavage of the O-CH₂ bond |

| 111 | 113 | [ClC₆H₄]⁺ | Loss of CH₂O from m/z 141 or CO from m/z 128 |

Mandatory Visualization: Fragmentation Pathway of 4-CPAC

Caption: Primary EI fragmentation pathways of this compound.

Pillar 3: A Self-Validating Experimental Protocol for GC-MS Analysis

This protocol is designed to be a self-validating system, ensuring robust and reliable data acquisition.

Experimental Protocols:

1. Sample Preparation (Critical Step):

-

Rationale: this compound is highly susceptible to hydrolysis. All glassware must be oven-dried, and all solvents must be anhydrous to prevent the conversion of the analyte to 4-chlorophenoxyacetic acid.

-

Step 1: Prepare a stock solution of 4-CPAC at a concentration of 1 mg/mL in anhydrous dichloromethane or hexane.

-

Step 2: Serially dilute the stock solution to create working standards and a quality control (QC) sample at a mid-range concentration.

-

Step 3: Transfer the solutions to 2 mL autosampler vials with PTFE-lined caps.

2. GC-MS Instrumentation and Conditions:

-

Rationale: The following parameters are optimized for the separation and detection of 4-CPAC, providing a good balance between analysis time and chromatographic resolution.

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Injector: Split/splitless injector, operated in split mode (e.g., 20:1 ratio) to avoid column overloading.

-

Injector Temperature: 250 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 260 °C.

-

Final Hold: 5 minutes at 260 °C.

-

-

MS Conditions:

-

Transfer Line Temperature: 280 °C

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-350

-

Solvent Delay: 3 minutes (to protect the filament from the solvent front).

-

Acquisition Mode: Full Scan

-

3. Data Acquisition and Analysis:

-

Step 1: Inject 1 µL of the prepared sample.

-

Step 2: Acquire the data using the instrument's software.

-

Step 3: Integrate the peak corresponding to 4-CPAC.

-

Step 4: Analyze the mass spectrum of the peak. Confirm the presence of the key fragments (m/z 169, 141, 128, 111) and the correct isotopic patterns for all chlorine-containing ions. Compare the obtained spectrum against a reference library (e.g., NIST) if available.

Mandatory Visualization: GC-MS Experimental Workflow

Caption: A typical GC-MS workflow for this compound analysis.

Conclusion

The mass spectrometric analysis of this compound via GC-EI-MS is a robust and highly specific method. A thorough understanding of the underlying principles of electron ionization and the characteristic fragmentation pathways is paramount for accurate structural confirmation. The key diagnostic ions at m/z 169, 141, 128, and 111, in conjunction with the distinct isotopic patterns conferred by the two chlorine atoms, provide a multi-faceted and self-validating signature for the molecule. By adhering to a rigorous experimental protocol that minimizes analyte degradation, researchers and drug development professionals can confidently identify and characterize this important chemical intermediate, ensuring the integrity and quality of their synthetic processes.

References

-

PubChem. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692. National Center for Biotechnology Information. [Link]

-

NIST. Acetic acid, (4-chlorophenoxy)-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]

-

Wikipedia. Electron ionization. Wikimedia Foundation. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. Department of Chemistry, Emory University. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. University of California, Davis. [Link]

-

NIST. Acetyl chloride, phenoxy-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Department of Chemistry, University of Calgary. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. University of California, Davis. [Link]

-

MOBILion Systems. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. MOBILion Systems, Inc. [Link]

-

Chemguide. fragmentation patterns in mass spectra. Jim Clark. [Link]

-

Frontiers. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers Media S.A. [Link]

Sources

- 1. This compound | 4122-68-3 [chemicalbook.com]

- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scholarshare.temple.edu [scholarshare.temple.edu]

- 7. scbt.com [scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

4-Chlorophenoxyacetyl chloride reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 4-Chlorophenoxyacetyl Chloride with Nucleophiles

Abstract

This compound (4-CPAC) is a pivotal reagent in modern organic synthesis, valued for its role as a versatile building block in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its reactivity is dominated by the electrophilic nature of the acyl chloride functional group, making it a prime substrate for nucleophilic acyl substitution.[2][3] This guide provides an in-depth exploration of the core reactivity of 4-CPAC with common classes of nucleophiles, including alcohols, amines, and thiols. We will dissect the underlying mechanisms, provide field-proven experimental protocols, and discuss analytical methodologies for reaction monitoring, offering researchers and drug development professionals a comprehensive resource for leveraging this potent synthetic intermediate.

The Chemical Profile of this compound

This compound is a colorless to pale yellow liquid distinguished by a pungent odor.[1] The molecule's architecture, featuring a reactive acyl chloride connected to a 4-chlorophenoxy moiety, is the source of its synthetic utility. The powerful electron-withdrawing effects of both the chlorine atom on the acyl group and the substituted aromatic ring render the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4122-68-3 | |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [6] |

| Boiling Point | 142 °C at 17 mmHg | |

| Melting Point | 18.8 °C | |

| Density | 1.314 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5486 |

A critical handling consideration is the compound's sensitivity to moisture. 4-CPAC readily hydrolyzes in the presence of water to form 4-chlorophenoxyacetic acid and corrosive hydrochloric acid (HCl) gas.[1] Therefore, all manipulations must be conducted under anhydrous conditions.

The Core Mechanism: Nucleophilic Acyl Substitution

The reactions of 4-CPAC are classic examples of nucleophilic acyl substitution. This process is not a single-step displacement but rather a two-stage addition-elimination mechanism.[7][8]

-

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[7][9]

-

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group—in this case, the chloride ion (Cl⁻).[7][10] The liberated chloride ion then deprotonates the nucleophilic atom to yield the final product and a molecule of HCl.[11]

Caption: The addition-elimination pathway for acyl chlorides.

The high reactivity of acyl chlorides like 4-CPAC makes these reactions rapid and often exothermic.[10][12] The formation of HCl necessitates the use of a base to neutralize it and drive the reaction to completion, especially when using acid-sensitive nucleophiles or reagents.[2]

Reactivity with Key Nucleophiles

Alcohols: Synthesis of Esters

4-CPAC reacts vigorously with alcohols to produce 4-chlorophenoxyacetate esters, which are valuable intermediates in their own right.[1][12] The reaction proceeds via the standard nucleophilic acyl substitution mechanism, with the alcohol's hydroxyl group acting as the nucleophile.[11][12]

Caption: Workflow for the synthesis of esters from 4-CPAC.

Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenoxy)acetate

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add absolute ethanol (1.2 equivalents, e.g., 5.5 g) and anhydrous dichloromethane (DCM, 40 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 equivalents), to the solution to act as an HCl scavenger.

-

Reagent Addition: Add this compound (1.0 equivalent, e.g., 20.5 g) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

-

Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Amines: Synthesis of Amides

The reaction of 4-CPAC with primary and secondary amines is typically rapid and highly exothermic, yielding N-substituted 2-(4-chlorophenoxy)acetamides.[13][14] These amide products are frequently explored in drug discovery for their potential biological activities.[2]

The mechanism is analogous to esterification. However, since amines are basic, two equivalents of the amine are often used: one to act as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium salt.[14] Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic base like triethylamine.[2]

Experimental Protocol: Synthesis of N-benzyl-2-(4-chlorophenoxy)acetamide

-

Setup: In a 100 mL round-bottom flask, dissolve benzylamine (2.0 equivalents, e.g., 21.4 g) in anhydrous DCM (50 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous stirring.

-

Reagent Addition: Prepare a solution of this compound (1.0 equivalent, 20.5 g) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes. A thick white precipitate (benzylammonium chloride) will form.[13]

-

Reaction: After addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Filter the reaction mixture to remove the ammonium salt precipitate, washing the solid with a small amount of cold DCM.